

A Technical Guide to the Synthesis and Production of Calcium-49

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Calcium-49**

Cat. No.: **B12654295**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium-49 (^{49}Ca) is a short-lived radioisotope of calcium with a half-life of 8.718 minutes.[1][2] It decays via beta emission to Scandium-49 (^{49}Sc).[1] The primary route for the production of **Calcium-49** is through the neutron capture of Calcium-48 (^{48}Ca), a stable, naturally occurring isotope of calcium. This guide provides a comprehensive overview of the synthesis, production, and key characteristics of **Calcium-49**, tailored for professionals in research and drug development. While its short half-life limits its application as a biological tracer, its production and decay properties are of interest in nuclear physics and for the generation of its daughter nuclide, ^{49}Sc .


Properties of Calcium-49

A summary of the key nuclear properties of **Calcium-49** is presented in the table below.

Property	Value
Half-life	8.718(6) minutes[1]
Decay Mode	β^- (100%)[1]
Daughter Nuclide	Scandium-49 (^{49}Sc)[1]
Beta Decay Energy	5.2615(27) MeV[1]
Spin and Parity	3/2-[1]
Isotopic Mass	48.95562288(22) u[1]

Synthesis of Calcium-49: The $^{48}\text{Ca}(n,\gamma)^{49}\text{Ca}$ Reaction

The most common method for producing **Calcium-49** is through the neutron irradiation of a Calcium-48 enriched target. The nuclear reaction is as follows:

This reaction involves the capture of a thermal neutron by a ^{48}Ca nucleus, which then enters an excited state and de-excites by emitting a gamma ray (γ), resulting in the formation of a ^{49}Ca nucleus.

Target Material

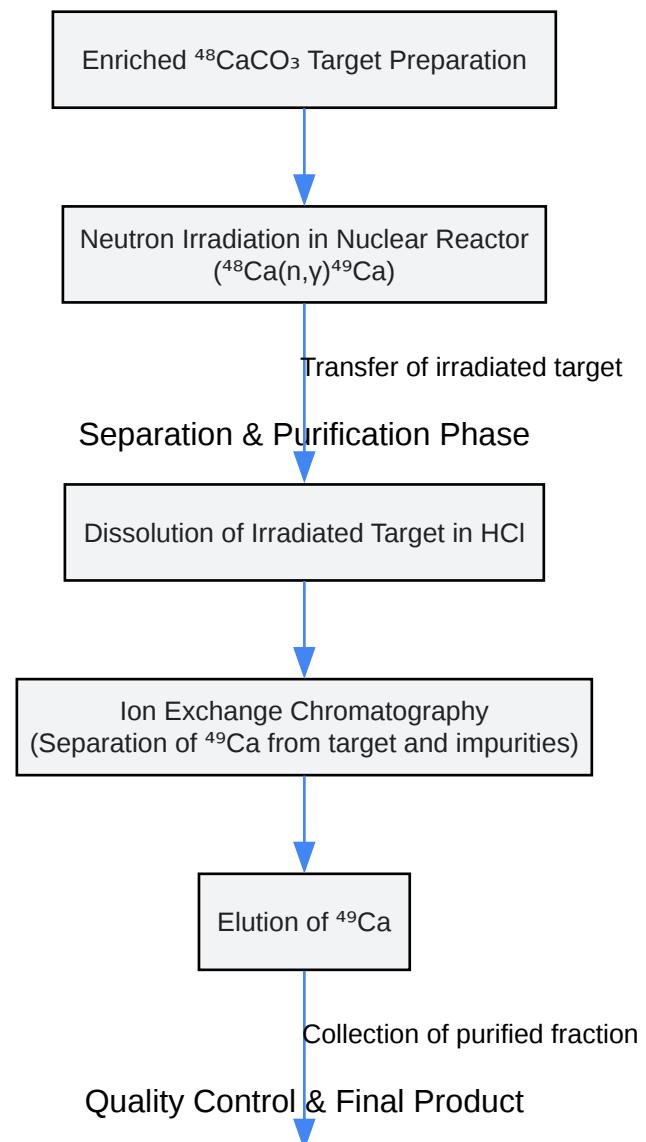
The choice of target material is crucial for efficient production and subsequent processing.

Target Material	Advantages	Disadvantages
Enriched $^{48}\text{CaCO}_3$	High melting point, chemically stable, readily available.	Potential for production of interfering radionuclides from impurities.
Enriched metallic ^{48}Ca	High density of target nuclei.	Highly reactive with air and moisture, posing handling challenges.[3][4][5]

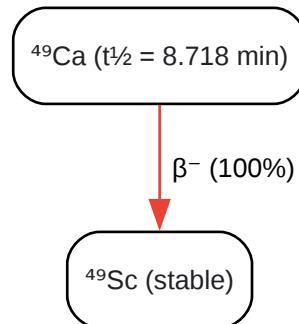
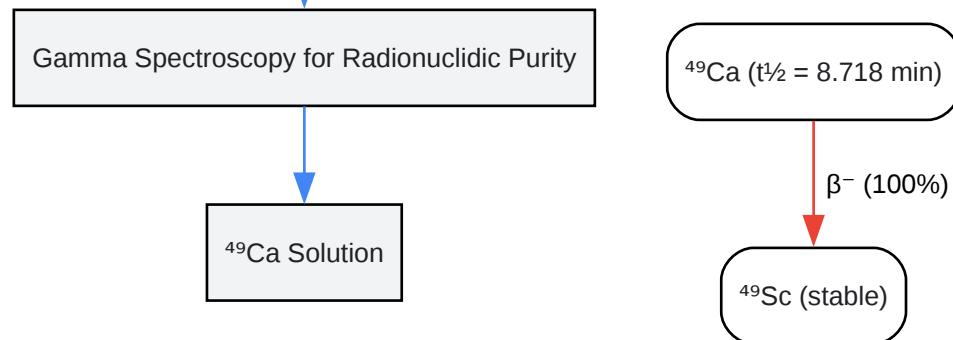
Due to its stability and ease of handling, enriched Calcium Carbonate ($^{48}\text{CaCO}_3$) is often the preferred target material.

Neutron Source and Irradiation

A nuclear reactor with a high thermal neutron flux is required for the production of **Calcium-49**.


Parameter	Typical Value
Neutron Flux	$10^{12} - 10^{14} \text{ n/cm}^2\text{s}$
Irradiation Time	15 - 30 minutes (approximately 2-3 half-lives of ^{49}Ca)

The irradiation time is typically limited to a few half-lives of the product isotope to maximize the yield while minimizing the production of longer-lived impurities.



Experimental Workflow for Calcium-49 Production

The following diagram illustrates a typical workflow for the production and separation of **Calcium-49**.

Production Phase

Quality Control & Final Product

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium-49 - isotopic data and properties [chemlin.org]
- 2. Isotope data for calcium-49 in the Periodic Table [periodictable.com]
- 3. Calcium - ESPI Metals [espimetals.com]
- 4. nj.gov [nj.gov]
- 5. bpbs-us-e2.wpmucdn.com [bpbs-us-e2.wpmucdn.com]
- To cite this document: BenchChem. [A Technical Guide to the Synthesis and Production of Calcium-49]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12654295#synthesis-and-production-of-calcium-49>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com